molecular formula C9H5Cl2F3O2 B6336700 1,4-Benzodioxin, 7-(dichloromethyl)-2,2,3-trifluoro-2,3-dihydro- CAS No. 1357626-54-0

1,4-Benzodioxin, 7-(dichloromethyl)-2,2,3-trifluoro-2,3-dihydro-

Cat. No.: B6336700
CAS No.: 1357626-54-0
M. Wt: 273.03 g/mol
InChI Key: NJHSVWILEVCSTB-UHFFFAOYSA-N
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Description

1,4-Benzodioxin, 7-(dichloromethyl)-2,2,3-trifluoro-2,3-dihydro- is a complex organic compound that belongs to the class of 1,4-benzodioxins These compounds are characterized by a benzene ring fused with a dioxin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzodioxin, 7-(dichloromethyl)-2,2,3-trifluoro-2,3-dihydro- can be achieved through several methods. One common approach involves the reaction of catechols with dichloromethyl and trifluoro reagents under controlled conditions. The reaction typically requires a catalyst, such as a transition metal, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve a one-pot synthesis method, which allows for the efficient and cost-effective production of 1,4-benzodioxin derivatives. This method often employs metal-catalyzed reactions, cascade reactions, or microwave irradiation to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

1,4-Benzodioxin, 7-(dichloromethyl)-2,2,3-trifluoro-2,3-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Mechanism of Action

The mechanism of action of 1,4-Benzodioxin, 7-(dichloromethyl)-2,2,3-trifluoro-2,3-dihydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

IUPAC Name

6-(dichloromethyl)-2,3,3-trifluoro-2H-1,4-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2F3O2/c10-7(11)4-1-2-5-6(3-4)16-9(13,14)8(12)15-5/h1-3,7-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHSVWILEVCSTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(Cl)Cl)OC(C(O2)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101023270
Record name 7-(Dichloromethyl)-2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101023270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357626-54-0
Record name 1,4-Benzodioxin, 7-(dichloromethyl)-2,2,3-trifluoro-2,3-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1357626-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Dichloromethyl)-2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101023270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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